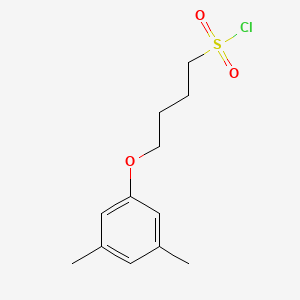

4-(3,5-Dimethylphenoxy)butane-1-sulfonyl chloride

CAS No.: 1339383-18-4

Cat. No.: VC2848479

Molecular Formula: C12H17ClO3S

Molecular Weight: 276.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1339383-18-4 |

|---|---|

| Molecular Formula | C12H17ClO3S |

| Molecular Weight | 276.78 g/mol |

| IUPAC Name | 4-(3,5-dimethylphenoxy)butane-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C12H17ClO3S/c1-10-7-11(2)9-12(8-10)16-5-3-4-6-17(13,14)15/h7-9H,3-6H2,1-2H3 |

| Standard InChI Key | AQALFWVVRNLSDL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)OCCCCS(=O)(=O)Cl)C |

| Canonical SMILES | CC1=CC(=CC(=C1)OCCCCS(=O)(=O)Cl)C |

Introduction

4-(3,5-Dimethylphenoxy)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C12H17ClO3S. It is classified as a sulfonyl chloride, which is a functional group commonly used in organic synthesis due to its high reactivity. This compound is particularly noted for its unique structure, which includes a phenoxy group attached to a butane chain, ending in a sulfonyl chloride moiety.

Synthesis and Applications

The synthesis of 4-(3,5-Dimethylphenoxy)butane-1-sulfonyl chloride typically involves the reaction of a suitable precursor with chlorosulfonic acid or another sulfonylating agent. This compound can be used as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals or materials with specific properties.

Potential Applications

-

Pharmaceutical Synthesis: Sulfonyl chlorides are often used to introduce sulfonyl groups into molecules, which can enhance biological activity.

-

Material Science: The phenoxy group can contribute to the compound's solubility and interaction with other materials.

Safety and Handling

Handling sulfonyl chlorides requires caution due to their reactivity and potential toxicity. They can cause severe skin burns and eye damage, and inhalation may lead to respiratory irritation.

| Hazard | Description |

|---|---|

| Skin and Eye Irritation | Causes severe skin burns and eye damage. |

| Respiratory Irritation | May cause respiratory tract irritation upon inhalation. |

| Protective Measures | Use protective gloves, safety glasses, and work in a well-ventilated area. |

Future Directions

Further research could focus on exploring the compound's potential applications in pharmaceutical synthesis or material science, as well as optimizing its synthesis to improve yield and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume